molecular formula C24H23ClN4O2 B10908217 (4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

(4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

Cat. No.: B10908217
M. Wt: 434.9 g/mol
InChI Key: OQBBWIKOSGORJL-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the pyrazole ring, followed by the introduction of the carboline moiety and the final coupling with the 4-chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert specific functional groups to alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C24H23ClN4O2

Molecular Weight

434.9 g/mol

IUPAC Name

(4-chlorophenyl)-[1-(1-ethylpyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone

InChI

InChI=1S/C24H23ClN4O2/c1-3-28-14-16(13-26-28)23-22-19(20-12-18(31-2)8-9-21(20)27-22)10-11-29(23)24(30)15-4-6-17(25)7-5-15/h4-9,12-14,23,27H,3,10-11H2,1-2H3

InChI Key

OQBBWIKOSGORJL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C3=C(CCN2C(=O)C4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)OC

Origin of Product

United States

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